
4-Amino-3-methyl-3-(o-tolyl)butanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Amino-3-methyl-3-(o-tolyl)butanoic acid is an organic compound with a complex structure that includes an amino group, a methyl group, and a tolyl group attached to a butanoic acid backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-3-methyl-3-(o-tolyl)butanoic acid can be achieved through several synthetic routes. One common method involves the Ullmann type aryl amination reaction with aryl halides . This reaction typically requires a copper catalyst and proceeds under mild conditions, making it a practical approach for laboratory synthesis.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as catalytic hydrogenation or other catalytic processes that ensure high yield and purity. The specific conditions and catalysts used can vary depending on the desired scale and purity of the final product.
化学反応の分析
Types of Reactions
4-Amino-3-methyl-3-(o-tolyl)butanoic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the amino group.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride.
Catalysts: Copper catalysts for Ullmann type reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce amines or alcohols.
科学的研究の応用
4-Amino-3-methyl-3-(o-tolyl)butanoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and in the development of new synthetic methodologies.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 4-Amino-3-methyl-3-(o-tolyl)butanoic acid involves its interaction with specific molecular targets and pathways. The amino group can participate in hydrogen bonding and other interactions with biological molecules, influencing their function and activity. The exact pathways and targets can vary depending on the specific application and context of use.
類似化合物との比較
Similar Compounds
3-Aminobutanoic acid: Another amino acid with a simpler structure.
Valine: An amino acid with a similar backbone but different side chains.
4-((2-aminoethyl)(methyl)amino)butanoic acid: A compound with a similar but more complex structure.
Uniqueness
4-Amino-3-methyl-3-(o-tolyl)butanoic acid is unique due to the presence of the tolyl group, which imparts distinct chemical properties and potential applications. Its structure allows for specific interactions and reactions that are not possible with simpler amino acids or related compounds.
特性
分子式 |
C12H17NO2 |
|---|---|
分子量 |
207.27 g/mol |
IUPAC名 |
4-amino-3-methyl-3-(2-methylphenyl)butanoic acid |
InChI |
InChI=1S/C12H17NO2/c1-9-5-3-4-6-10(9)12(2,8-13)7-11(14)15/h3-6H,7-8,13H2,1-2H3,(H,14,15) |
InChIキー |
WHODDVSCNAXFLJ-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=CC=C1C(C)(CC(=O)O)CN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



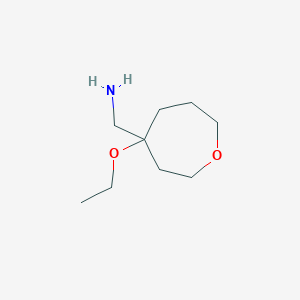
![3-{1,4-Dioxaspiro[4.4]nonan-6-yl}pyrrolidine](/img/structure/B13626335.png)
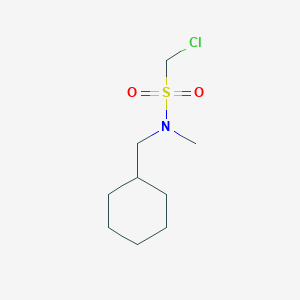

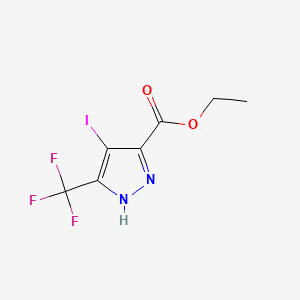
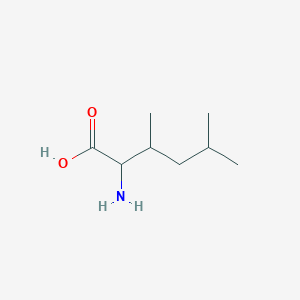
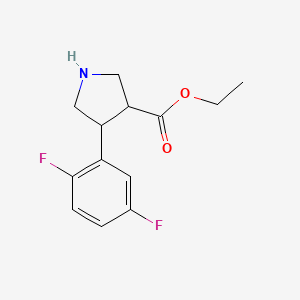
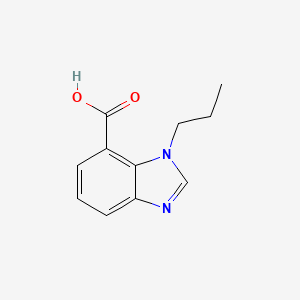


![Lithium(1+)ion6-{[(tert-butoxy)carbonyl]amino}pyridine-3-sulfinate](/img/structure/B13626407.png)


